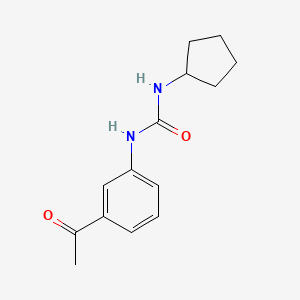
3-bromo-N-(2-methylquinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-methylquinolin-8-yl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2-methylquinolin-8-yl)benzamide is not fully understood. However, several studies have suggested that this compound exerts its biological effects by inhibiting the activity of certain enzymes. For example, it has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression patterns, which can result in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-methylquinolin-8-yl)benzamide have been studied extensively. This compound has been shown to have anti-cancer properties, neuroprotective properties, and anti-inflammatory properties. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-N-(2-methylquinolin-8-yl)benzamide in lab experiments is its ability to inhibit the activity of HDAC. This can be useful in studying the role of HDAC in gene expression and in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3-bromo-N-(2-methylquinolin-8-yl)benzamide can be toxic to cells and can cause cell death.
Direcciones Futuras
There are several future directions for the study of 3-bromo-N-(2-methylquinolin-8-yl)benzamide. One area of research is the development of more potent and selective HDAC inhibitors. Another area of research is the development of novel cancer therapies based on the anti-cancer properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-(2-methylquinolin-8-yl)benzamide and its potential applications in the field of neuroscience.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2-methylquinolin-8-yl)benzamide involves the reaction of 2-methyl-8-quinolinol with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of the desired product. The synthesis of 3-bromo-N-(2-methylquinolin-8-yl)benzamide has been reported in several research articles, and the yield and purity of the product can be optimized by varying the reaction conditions.
Aplicaciones Científicas De Investigación
3-bromo-N-(2-methylquinolin-8-yl)benzamide has been studied for its potential applications in various scientific research areas. One of the primary applications of this compound is in the field of cancer research. Several studies have shown that 3-bromo-N-(2-methylquinolin-8-yl)benzamide has anti-cancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
In addition to its anti-cancer properties, 3-bromo-N-(2-methylquinolin-8-yl)benzamide has also been studied for its potential applications in the field of neuroscience. This compound has been shown to have neuroprotective properties and can prevent neuronal cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
3-bromo-N-(2-methylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O/c1-11-8-9-12-4-3-7-15(16(12)19-11)20-17(21)13-5-2-6-14(18)10-13/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOPRMNUYOHIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC(=CC=C3)Br)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-methylquinolin-8-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)

![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)


![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)


![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)